2-Oximino-3-phenylpropionic acid
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Overview
Description
(2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID is an organic compound characterized by the presence of a hydroxyimino group attached to a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde with nitroethane, followed by reduction and subsequent hydrolysis to yield the desired product . The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of (2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of products .
Scientific Research Applications
(2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of (2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The hydroxyimino group can form chelate complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynicotinic acid: Similar in structure due to the presence of a hydroxy group attached to a carboxylic acid backbone.
N-(hydroxyimino)(4-nitrophenyl)methyl]acetamide: Contains a hydroxyimino group and a phenyl ring, similar to (2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID.
Uniqueness
(2Z)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable chelate complexes and undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-hydroxyimino-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMGOUAICFJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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